molecular formula C20H16ClN5O B2476592 1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea CAS No. 862811-93-6

1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea

Cat. No.: B2476592
CAS No.: 862811-93-6
M. Wt: 377.83
InChI Key: JLRIYBJFTLSGLV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea is a complex organic compound featuring a urea linkage between a chlorophenyl group and an imidazo[1,2-a]pyrimidinyl-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea typically involves multi-step organic reactions The initial step often includes the formation of the imidazo[1,2-a]pyrimidine core through cyclization reactions involving appropriate precursors

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea exhibits promising anticancer properties. Studies have shown its potential to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

The mechanism of action involves the induction of apoptosis and disruption of key signaling pathways related to cell survival and proliferation.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly through its interaction with cyclooxygenase enzymes. By inhibiting these enzymes, it may reduce inflammatory responses in various conditions.

Case Study: Inhibition of Cyclooxygenase Enzymes

In vitro studies demonstrated that derivatives of this compound effectively inhibited cyclooxygenase-1 and cyclooxygenase-2 activities, suggesting potential applications in treating inflammatory diseases.

Neuropharmacological Effects

Research has also focused on the neuropharmacological applications of this compound. It has shown promise in modulating the endocannabinoid system, which is crucial for pain management and addiction therapy.

Case Study: Drug-Seeking Behavior in Rats

In a study involving rats trained to self-administer cocaine, administration of this compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This highlights its potential role in addiction therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to specific groups can enhance potency and selectivity for desired targets.

Key Findings

  • Substitution at the 4-position : Enhances affinity for cannabinoid receptors.
  • Chlorine substitution : Increases anticancer potency by affecting electronic properties.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.

    Imidazo[1,2-a]pyrazines: Another class of compounds with a similar scaffold, known for their versatility in drug development.

Uniqueness: 1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea is unique due to the specific substitution pattern on the imidazo[1,2-a]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea is a complex organic compound notable for its potential therapeutic applications, particularly in oncology. Its structural components suggest activity against various biological targets, including kinases and enzymes involved in cell signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in preclinical studies, and potential clinical applications.

Structure and Synthesis

The compound features a urea linkage connecting a chlorophenyl group with an imidazo[1,2-a]pyrimidinyl-methylphenyl moiety. The synthesis typically involves multi-step organic reactions, including the formation of the imidazo ring and subsequent coupling with chlorophenyl isocyanate.

Component Structure Key Features
This compoundC20H16ClN5OUrea functional group; potential kinase inhibition

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It is suggested that the compound inhibits various kinases, which are crucial in regulating cell proliferation and survival. This inhibition can lead to decreased tumor growth and enhanced apoptosis in cancer cells.
  • Signaling Pathways : The compound may affect key signaling pathways related to inflammation and cancer progression by inhibiting cyclooxygenase enzymes and other targets involved in these pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values were reported in the range of 0.01 µM to 0.46 µM, indicating potent antitumor activity compared to standard chemotherapeutics .
Cell Line IC50 (µM) Effect
MCF-70.01Significant apoptosis induction
A5490.46Growth inhibition

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response. This action could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Several case studies have reported on the efficacy of similar compounds with urea linkages in treating various cancers:

  • Study on Related Urea Derivatives : A series of urea derivatives were synthesized and tested for their anticancer activity against multiple cell lines. Compounds showed IC50 values ranging from 0.03 µM to 7.01 µM against different tumor types, establishing a structure-activity relationship that supports further exploration of urea-linked compounds .
  • Clinical Relevance : In a preclinical model, administration of a urea-based compound resulted in reduced tumor size and improved survival rates in mice bearing xenografts of human tumors. These findings suggest potential for clinical translation.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O/c1-13-3-4-14(18-12-26-10-2-9-22-19(26)24-18)11-17(13)25-20(27)23-16-7-5-15(21)6-8-16/h2-12H,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRIYBJFTLSGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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